Cas no 2172511-06-5 (3-ethyl-5-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-ethyl-5-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-5-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
- 2172511-06-5
- 3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- EN300-1633748
-
- Inchi: 1S/C12H12N6/c1-2-18-12-9(16-17-18)10(13)14-11(15-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,15)
- InChI Key: DEXOLQPKWOZTDU-UHFFFAOYSA-N
- SMILES: N1(CC)C2C(=C(N)N=C(C3C=CC=CC=3)N=2)N=N1
Computed Properties
- Exact Mass: 240.11234441g/mol
- Monoisotopic Mass: 240.11234441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 82.5Ų
3-ethyl-5-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1633748-2.5g |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 2.5g |
$2688.0 | 2023-06-04 | ||
Enamine | EN300-1633748-10.0g |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 10g |
$5897.0 | 2023-06-04 | ||
Enamine | EN300-1633748-500mg |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 500mg |
$1316.0 | 2023-09-22 | ||
Enamine | EN300-1633748-100mg |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 100mg |
$1207.0 | 2023-09-22 | ||
Enamine | EN300-1633748-0.1g |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 0.1g |
$1207.0 | 2023-06-04 | ||
Enamine | EN300-1633748-0.25g |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 0.25g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1633748-5.0g |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 5g |
$3977.0 | 2023-06-04 | ||
Enamine | EN300-1633748-0.05g |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 0.05g |
$1152.0 | 2023-06-04 | ||
Enamine | EN300-1633748-1.0g |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1633748-5000mg |
3-ethyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2172511-06-5 | 5000mg |
$3977.0 | 2023-09-22 |
3-ethyl-5-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine Related Literature
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
Additional information on 3-ethyl-5-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
Recent Advances in the Study of 3-ethyl-5-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (CAS: 2172511-06-5)
The compound 3-ethyl-5-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (CAS: 2172511-06-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a triazolopyrimidine core, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.
Recent research has focused on the synthesis and optimization of 3-ethyl-5-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine derivatives to enhance their biological activity and pharmacokinetic profiles. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the phenyl and ethyl substituents could significantly influence the compound's binding affinity to target proteins, particularly kinases involved in cancer signaling pathways. The study employed molecular docking and in vitro assays to validate these findings, highlighting the compound's potential as a kinase inhibitor.
In addition to its anticancer properties, 3-ethyl-5-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine has shown promise in the treatment of inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited potent inhibitory effects on key inflammatory mediators, such as TNF-α and IL-6, in murine models. The researchers attributed this activity to the compound's ability to modulate NF-κB signaling, suggesting its potential as a novel anti-inflammatory agent.
Another area of interest is the compound's role in neurodegenerative diseases. Preliminary findings from a 2023 study in ACS Chemical Neuroscience indicated that 3-ethyl-5-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine could cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The study proposed that the compound's triazolopyrimidine scaffold might interact with amyloid-beta aggregates, reducing their neurotoxicity.
Despite these promising results, challenges remain in the development of 3-ethyl-5-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine as a therapeutic agent. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical studies. Nevertheless, the compound's versatility and broad-spectrum activity make it a valuable candidate for future drug development efforts.
In conclusion, recent studies on 3-ethyl-5-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (CAS: 2172511-06-5) have highlighted its potential in multiple therapeutic areas, including oncology, inflammation, and neurodegeneration. Continued research into its mechanism of action and structural derivatives will be crucial for translating these findings into clinical applications.
2172511-06-5 (3-ethyl-5-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine) Related Products
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)



